molecular formula C10H10N2O B8321152 Furfuryl aminopyridine

Furfuryl aminopyridine

Cat. No.: B8321152
M. Wt: 174.20 g/mol
InChI Key: SNQNGKPFSDSYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furfuryl aminopyridine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

Furfuryl aminopyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the modification and development of bioactive compounds:

  • Antimicrobial Agents : Research indicates that this compound derivatives exhibit antimicrobial properties against various pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antihypertensive and Antiseptic Agents : The compound is being explored for its potential in developing antihypertensive medications and antiseptic agents due to its favorable pharmacological profiles .

Case Study: Antimicrobial Efficacy

A study demonstrated that a derivative of this compound showed potent activity against MRSA, suggesting its application in treating resistant infections .

Biocatalysis

This compound is utilized in biocatalytic processes, particularly in the synthesis of furfurylamines from biomass-derived substrates. The use of transaminases has been highlighted as a sustainable method for this transformation:

  • Transaminase Catalysis : Recent findings show that transaminases can effectively convert 5-(hydroxymethyl)furfural (HMF) into furfurylamines with high yields. For instance, the use of isopropylamine as an amino donor resulted in over 99% conversion efficiency .
  • Continuous Flow Systems : The implementation of continuous flow reactors has been shown to maintain high conversion rates over extended periods, demonstrating the robustness of biocatalytic methods involving this compound .

Table 1: Biocatalytic Efficiency of Transaminases

Transaminase TypeAmino DonorConversion Rate (%)Reaction Time (days)
ATA-SpoIsopropylamine>9912
ATA-LsyL-alanine8712
CV-TAmIsopropylamine825

Polymer Production

This compound is also recognized for its role in producing bio-renewable polymers:

  • Monomers for Biopolymers : It acts as a monomer in synthesizing polyamides, polyimides, and polyureas, contributing to the development of sustainable materials .
  • Chemical Intermediates : The compound is pivotal in manufacturing various chemical intermediates used in plastics, resins, and fuel additives, thus enhancing the sustainability of these materials .

Case Study: Polymer Synthesis

Research has shown that using this compound as a building block can lead to the creation of bio-based polymers with enhanced properties compared to traditional petroleum-based polymers .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(furan-2-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C10H10N2O/c11-10-8(3-1-5-12-10)7-9-4-2-6-13-9/h1-6H,7H2,(H2,11,12)

InChI Key

SNQNGKPFSDSYNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)CC2=CC=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 20 g (0.213 mol) of 2-aminopyridine and 22.5 g (0.234 mol) of furfural in 400 ml of benzene was refluxed for 2 hours. The benzene was then evaporated off and the residue was taken up with 500 ml of methanol. The mixture was stirred in an ice bath whereupon 8.9 g (0.234 mol) of NaBH4 were added in small portions. The mixture was then stirred at ambient temperature for 5 hours. After the methanol had been evaporated off, the residue was extracted with ether to give 24.1 g of furfuryl aminopyridine having a boiling point of b.p. 0.1=98° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
8.9 g
Type
reactant
Reaction Step Two

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